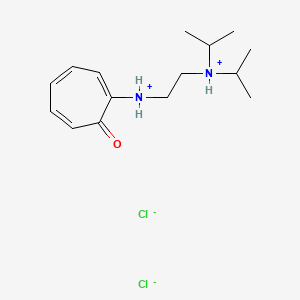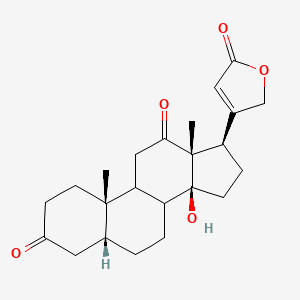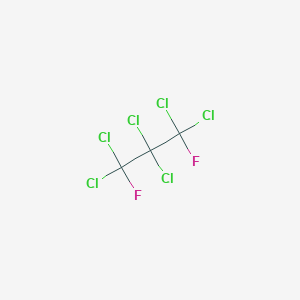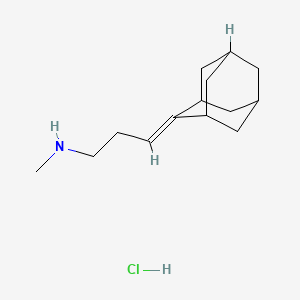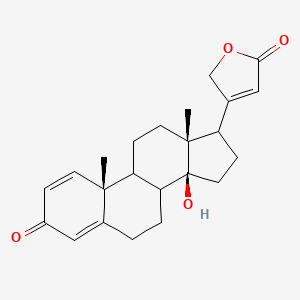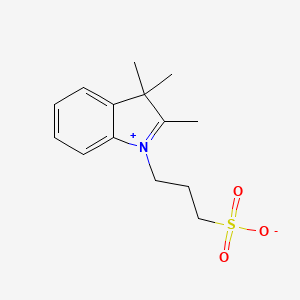
2,3,3-trimethyl-1-(3-sulfopropyl)-3H-Indolium,hydroxide,inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium, Hydroxide, Inner Salt is a chemical compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol. This compound is a derivative of indolium and is known for its fluorescent properties, making it useful in various scientific applications, particularly in biological imaging and pH monitoring.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the condensation of a hemicyanine skeleton with 6-hydroxy-7-morpholin-4-yl-methyl-naphthalene-2-carbaldehyde in the presence of acetic anhydride. The reaction typically requires controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: . The process may involve the use of catalysts and specific solvents to optimize yield and purity.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound's structure, typically resulting in the removal of oxygen atoms.
Substitution: Substitution reactions are common, where different functional groups are introduced at specific positions on the indolium ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions may require the use of nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of hydroxyl or carboxyl groups.
Reduction can result in the formation of amines or other reduced functional groups.
Substitution reactions can produce various derivatives with different functional groups attached to the indolium core.
科学研究应用
Chemistry: The compound is widely used as a fluorescent probe in chemical research, particularly for monitoring pH changes and imaging cellular components
Biology: In biological research, the compound is used for lysosome imaging and monitoring intracellular pH. It helps in understanding cellular processes and identifying abnormalities in cellular pH levels, which are linked to various diseases.
Medicine: The compound's fluorescent properties are utilized in medical diagnostics, particularly in imaging techniques to visualize cellular structures and track biological processes in real-time.
Industry: In the industrial sector, the compound is used in the development of fluorescent dyes and labeling reagents for various applications, including bioconjugation and nucleic acid blotting.
作用机制
The compound exerts its effects primarily through its fluorescent properties. When excited by light, it emits fluorescence, which can be detected and measured. The fluorescence intensity changes with pH, making it useful for pH monitoring. The molecular targets and pathways involved include the interaction with cellular components and the environment within cells, which affects the fluorescence emission.
相似化合物的比较
LysoTracker Green DND-26: A commercialized fluorescent probe used for lysosome imaging.
Other Cyanine-based Fluorophores: Similar compounds with long-wavelength emission used in various imaging applications.
Uniqueness: 2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-Indolium, Hydroxide, Inner Salt stands out due to its high stability, long-wavelength emission, and sensitivity to pH changes. These properties make it more suitable for certain applications compared to other similar compounds.
属性
CAS 编号 |
29636-96-2 |
|---|---|
分子式 |
C14H19NO3S |
分子量 |
281.37 g/mol |
IUPAC 名称 |
3-(2,3,3-trimethylindol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C14H19NO3S/c1-11-14(2,3)12-7-4-5-8-13(12)15(11)9-6-10-19(16,17)18/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI 键 |
SWJIXAVSSKFOEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


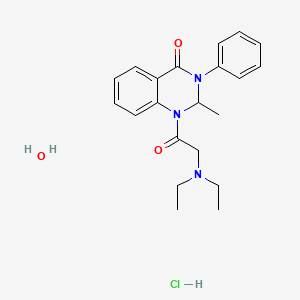
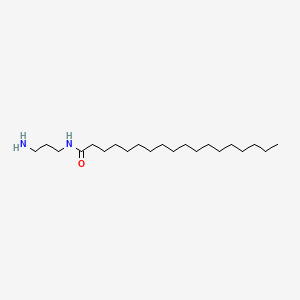
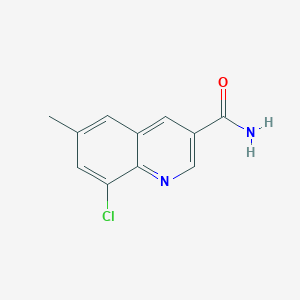

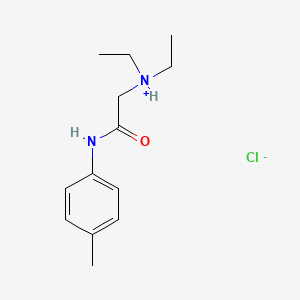

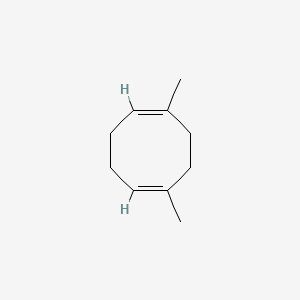
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
